CGI-1746

Catalog No.
S547897
CAS No.
910232-84-7
M.F
C34H37N5O4
M. Wt
579.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CGI-1746

CAS Number

910232-84-7

Product Name

CGI-1746

IUPAC Name

4-tert-butyl-N-[2-methyl-3-[4-methyl-6-[4-(morpholine-4-carbonyl)anilino]-5-oxopyrazin-2-yl]phenyl]benzamide

Molecular Formula

C34H37N5O4

Molecular Weight

579.7 g/mol

InChI

InChI=1S/C34H37N5O4/c1-22-27(7-6-8-28(22)37-31(40)23-9-13-25(14-10-23)34(2,3)4)29-21-38(5)33(42)30(36-29)35-26-15-11-24(12-16-26)32(41)39-17-19-43-20-18-39/h6-16,21H,17-20H2,1-5H3,(H,35,36)(H,37,40)

InChI Key

JIFCFQDXHMUPGP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CN(C(=O)C(=N3)NC4=CC=C(C=C4)C(=O)N5CCOCC5)C

Solubility

Soluble in DMSO, not in water

Synonyms

CGI 1746, CGI-1746, CGI1746

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CN(C(=O)C(=N3)NC4=CC=C(C=C4)C(=O)N5CCOCC5)C

Description

The exact mass of the compound 4-(tert-Butyl)-N-(2-methyl-3-(4-methyl-6-((4-(morpholine-4-carbonyl)phenyl)amino)-5-oxo-4,5-dihydropyrazin-2-yl)phenyl)benzamide is 579.28455 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • PubChem Entry: A search for the compound on PubChem, a public database of chemicals maintained by the National Institutes of Health, reveals no specific research applications associated with this molecule [].
  • Limited Commercial Availability: While some commercial suppliers offer this compound, it is primarily marketed as a reference standard for research purposes, suggesting a lack of established applications [].

CGI-1746 is a potent and highly selective inhibitor of Bruton's tyrosine kinase, a critical enzyme involved in B-cell receptor signaling and various immune responses. This compound is characterized by its imidazo[1,2-a]pyrazine scaffold, which allows for specific interactions with the ATP-binding site of Bruton's tyrosine kinase. The unique binding mechanism of CGI-1746 induces significant conformational changes in the kinase, particularly affecting the positioning of key residues such as Tyr551, leading to enhanced selectivity against other kinases .

CGI-1746 primarily functions through competitive inhibition of Bruton's tyrosine kinase by binding to its ATP site. The compound's structure allows it to form hydrogen bonds with hinge residues and interact with various loops within the kinase domain. Notably, CGI-1746 has demonstrated negligible off-target activity against a wide range of other kinases and non-kinase targets, underscoring its specificity .

Research indicates that CGI-1746 exhibits multiple biological activities beyond its role as a Bruton's tyrosine kinase inhibitor. It has been shown to modulate ferroptosis, an iron-dependent form of cell death, through interactions with sigma-1 receptors located at mitochondria-associated membranes. This modulation is significant in protecting cells from oxidative stress and has implications in conditions like acute kidney injury . Furthermore, CGI-1746 has been linked to the inhibition of platelet activation and function, particularly in pathways mediated by collagen but not by thrombin .

The synthesis of CGI-1746 involves several steps centered around the imidazo[1,2-a]pyrazine scaffold. Initial efforts focused on generating a library of compounds that could effectively bind to the ATP site of Bruton's tyrosine kinase. The synthetic pathway typically includes:

  • Formation of the imidazo[1,2-a]pyrazine core.
  • Introduction of functional groups that enhance binding affinity and selectivity.
  • Optimization through iterative screening against target kinases to refine potency and selectivity profiles.

Specific details on the synthesis process may vary based on proprietary methods employed by different research groups or pharmaceutical companies .

CGI-1746 is primarily applied in research settings focused on immune modulation and cancer therapeutics. Its ability to selectively inhibit Bruton's tyrosine kinase makes it a candidate for treating B-cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin lymphoma. Additionally, its role in inhibiting ferroptosis opens avenues for applications in neurodegenerative diseases and acute kidney injury management .

Interaction studies have highlighted CGI-1746's unique binding profile with Bruton's tyrosine kinase. Structural analyses reveal that CGI-1746 binds in an extended conformation, occupying a novel pocket termed the 'H3' pocket within the kinase domain. This interaction not only stabilizes an inactive conformation of the kinase but also prevents phosphorylation events critical for its activation . Furthermore, studies indicate that CGI-1746 affects calcium signaling and mitochondrial function through its action on sigma-1 receptors, implicating broader cellular effects beyond direct kinase inhibition .

CGI-1746 shares structural similarities with several other small molecules targeting Bruton's tyrosine kinase or related pathways. Below are some notable compounds:

Compound NameMechanism of ActionSelectivity Profile
IbrutinibBruton's tyrosine kinase inhibitorBroadly selective but less specific than CGI-1746
AcalabrutinibBruton's tyrosine kinase inhibitorMore selective than Ibrutinib but still less than CGI-1746
ZanubrutinibBruton's tyrosine kinase inhibitorSimilar selectivity profile as Acalabrutinib
PirtobrutinibBruton's tyrosine kinase inhibitorDesigned for patients resistant to other inhibitors

CGI-1746 stands out due to its exceptional selectivity for Bruton's tyrosine kinase, demonstrating over 980 times lower IC50 values compared to other kinases tested, making it a unique candidate for therapeutic applications aimed at minimizing off-target effects .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

579.28455468 g/mol

Monoisotopic Mass

579.28455468 g/mol

Heavy Atom Count

43

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

CGI1746

Dates

Modify: 2023-08-15
1: Di Paolo JA, Huang T, Balazs M, Barbosa J, Barck KH, Bravo BJ, Carano RA, Darrow J, Davies DR, DeForge LE, Diehl L, Ferrando R, Gallion SL, Giannetti AM, Gribling P, Hurez V, Hymowitz SG, Jones R, Kropf JE, Lee WP, Maciejewski PM, Mitchell SA, Rong H, Staker BL, Whitney JA, Yeh S, Young WB, Yu C, Zhang J, Reif  K, Currie KS. Specific Btk inhibition suppresses B cell- and myeloid cell-mediated arthritis. Nat Chem Biol. 2011 Jan;7(1):41-50. doi: 10.1038/nchembio.481. Epub 2010 Nov 28. PubMed PMID: 21113169.

Explore Compound Types